Cas no 1354009-33-8 ((R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester)

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester structure
1354009-33-8 structure
Product name:(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No:1354009-33-8
MF:C17H22N2O4
Molecular Weight:318.367584705353
CID:2158471

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester 化学的及び物理的性質

名前と識別子

    • (R)-3-(carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
    • (R)-2-((1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)(cyclopropyl)amino)acetic acid
    • AM96234
    • (R)-3-(carboxymethylcyclopropylamino)pyrrolidine-1-carboxylic acid benzyl ester
    • (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
    • インチ: 1S/C17H22N2O4/c20-16(21)11-19(14-6-7-14)15-8-9-18(10-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m1/s1
    • InChIKey: IYAVJUCAGSFYMX-OAHLLOKOSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CC[C@H](C1)N(CC(=O)O)C1CC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 432
  • トポロジー分子極性表面積: 70.1

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
080961-500mg
R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
1354009-33-8
500mg
£755.00 2022-03-01

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester 関連文献

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl esterに関する追加情報

Introduction to (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1354009-33-8)

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1354009-33-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amino acids and derivatives, specifically pyrrolidine-based compounds, which are known for their diverse biological activities and structural flexibility.

The chiral center in the molecule, denoted by the (R) configuration, plays a crucial role in its biological activity and selectivity. Chirality is a fundamental concept in organic chemistry, where molecules that are mirror images of each other (enantiomers) can exhibit different pharmacological properties. In the case of (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, the (R) enantiomer has been shown to have distinct interactions with biological targets compared to its (S) counterpart.

The structure of (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester features a pyrrolidine ring, which is a five-membered heterocyclic ring containing one nitrogen atom. This ring is known for its conformational flexibility and ability to form hydrogen bonds, making it an attractive scaffold for drug design. The carboxymethyl and cyclopropyl groups attached to the pyrrolidine ring further enhance the molecule's structural complexity and potential for binding to specific protein targets.

Recent studies have explored the potential of (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester in various therapeutic areas. One notable application is in the treatment of neurological disorders, where this compound has shown promising results in modulating neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to act as a selective inhibitor of certain neurotransmitter transporters, which could be beneficial in conditions such as depression and anxiety disorders.

In addition to its neurological applications, (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Studies have demonstrated that this compound can effectively reduce inflammatory markers in vitro and in animal models, suggesting its potential as an anti-inflammatory agent.

The synthesis of (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves several steps, including the formation of the pyrrolidine ring and the introduction of the chiral center. Various synthetic routes have been developed to optimize yield and purity, with some methods employing chiral catalysts or resolving agents to achieve high enantiomeric excess. The choice of synthetic strategy depends on factors such as cost, scalability, and environmental impact.

In terms of pharmacokinetics, (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester exhibits favorable properties that make it suitable for further development as a drug candidate. Preclinical studies have shown that it has good oral bioavailability and a reasonable half-life, which are important considerations for drug design. Additionally, preliminary toxicology assessments indicate that it has a favorable safety profile at therapeutic doses.

The future prospects for (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester are promising. Ongoing clinical trials are evaluating its efficacy and safety in various indications, with initial results showing positive outcomes. The compound's unique structure and multifaceted biological activities make it an attractive candidate for further research and development.

In conclusion, (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1354009-33-8) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its chiral nature, structural complexity, and diverse biological activities make it an intriguing target for drug discovery efforts. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in the development of novel therapeutics.

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